molecular formula C12H17NO B13213155 2,2-Dimethyl-3-phenoxycyclobutan-1-amine

2,2-Dimethyl-3-phenoxycyclobutan-1-amine

Cat. No.: B13213155
M. Wt: 191.27 g/mol
InChI Key: MPQNMQSVECORGG-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-phenoxycyclobutan-1-amine is an organic compound that belongs to the class of cyclobutanes. Cyclobutanes are cyclic hydrocarbons with a four-membered ring structure. This compound is characterized by the presence of a phenoxy group and an amine group attached to the cyclobutane ring, along with two methyl groups at the 2-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-phenoxycyclobutan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the [2 + 2] cycloaddition reaction, where a diene and a dienophile react to form the cyclobutane ring . The reaction conditions often include the use of catalysts such as palladium or other transition metals to facilitate the cycloaddition process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-phenoxycyclobutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The phenoxy and amine groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxycyclobutanones, while reduction can produce cyclobutylamines. Substitution reactions can lead to a variety of substituted cyclobutane derivatives.

Scientific Research Applications

2,2-Dimethyl-3-phenoxycyclobutan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-phenoxycyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The phenoxy group can participate in hydrogen bonding and other interactions with biological molecules, while the amine group can act as a nucleophile in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-3-phenoxycyclobutan-1-ol: Similar structure but with a hydroxyl group instead of an amine.

    2,2-Dimethyl-3-phenoxycyclobutan-1-one: Contains a carbonyl group instead of an amine.

    2,2-Dimethyl-3-phenoxycyclobutane: Lacks the amine group, making it less reactive in certain chemical reactions.

Uniqueness

2,2-Dimethyl-3-phenoxycyclobutan-1-amine is unique due to the presence of both a phenoxy group and an amine group on the cyclobutane ring. This combination of functional groups allows for a wide range of chemical reactivity and biological interactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,2-dimethyl-3-phenoxycyclobutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-12(2)10(13)8-11(12)14-9-6-4-3-5-7-9/h3-7,10-11H,8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQNMQSVECORGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1OC2=CC=CC=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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